Hexanoic acid, 3-amino-5-methyl-2-oxo-
Description
Hexanoic acid, 3-amino-5-methyl-2-oxo- is a chiral organic compound featuring a hexanoic acid backbone substituted with an amino group at the third position, a methyl group at the fifth position, and a ketone at the second position. While extensive research specifically on this molecule is not widely documented, its structural motifs are characteristic of β-amino ketones, a class of compounds recognized for their versatile applications in synthesis and their presence in biologically active molecules. rsc.orgresearchgate.net The inherent functionality of this compound makes it a valuable subject for theoretical and exploratory research.
Below are the computed physicochemical properties for a structurally related compound, 3-Amino-5-oxohexanoic acid, which provides an insight into the general characteristics of this class of molecules. nih.gov
| Property | Value |
| Molecular Weight | 145.16 g/mol |
| Molecular Formula | C6H11NO3 |
| XLogP3-AA | -3.8 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 145.07389321 Da |
| Topological Polar Surface Area | 80.4 Ų |
Data sourced from PubChem for 3-Amino-5-oxohexanoic acid. nih.gov
The true significance of a molecule like Hexanoic acid, 3-amino-5-methyl-2-oxo- often lies in its utility as a building block for more complex chemical architectures. The β-amino ketone framework is a key synthon in organic synthesis due to the diverse reactivity of its functional groups. rsc.orgorganic-chemistry.org
Key Synthetic Transformations:
Mannich Reaction: The synthesis of β-amino ketones is frequently achieved through the Mannich reaction, a three-component condensation of an aldehyde, an amine, and a ketone. rsc.org This reaction is a powerful tool for creating carbon-carbon bonds and introducing nitrogen into a molecule.
Aza-Michael Addition: Another common route to β-amino ketones is the aza-Michael addition of an amine to an α,β-unsaturated ketone. This method is often advantageous due to its high atom economy. rsc.org
Further Derivatization: Once formed, the β-amino ketone moiety can be readily transformed into other valuable structures. For instance, the ketone can be reduced to an alcohol, leading to the formation of 1,3-amino alcohols, which are important chiral auxiliaries and components of many natural products. The amino group and carboxylic acid can participate in peptide coupling reactions, allowing for the incorporation of this unique amino acid into peptide chains.
The presence of multiple reactive sites allows for the stereoselective synthesis of complex molecules, making compounds like Hexanoic acid, 3-amino-5-methyl-2-oxo- valuable intermediates in the synthesis of natural products and pharmaceuticals. benthamscience.com
The structural features of Hexanoic acid, 3-amino-5-methyl-2-oxo- position it at the intersection of several scientific disciplines, most notably medicinal chemistry and biochemistry.
Medicinal Chemistry:
The β-amino ketone scaffold is a privileged structure in drug discovery, appearing in a number of approved pharmaceutical agents. researchgate.net For example, this motif is found in drugs with a wide range of therapeutic applications, including vasodilators and antidiabetic agents. researchgate.net The ability of the amino and keto groups to form hydrogen bonds and engage in other non-covalent interactions with biological macromolecules, such as enzymes and receptors, is a key determinant of their biological activity.
Biochemistry and Chemical Biology:
As a non-proteinogenic amino acid, Hexanoic acid, 3-amino-5-methyl-2-oxo- could be a valuable tool for chemical biologists. Its incorporation into peptides could be used to create peptidomimetics with altered conformations and enhanced stability towards proteolytic degradation. These modified peptides could be used to probe protein-protein interactions or to develop novel therapeutic peptides. Furthermore, the ketone functionality provides a handle for bioconjugation, allowing for the attachment of fluorescent probes, affinity tags, or other reporter molecules.
The study of such unique amino acids contributes to a deeper understanding of how modifications to the canonical amino acid structure can influence the properties and functions of peptides and proteins.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO3 |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11) |
InChI Key |
FGVXRLWHVWRKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)C(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Chemical Transformations of Hexanoic Acid, 3 Amino 5 Methyl 2 Oxo
Asymmetric Synthesis Approaches for Chiral Purity Control
Achieving high enantiomeric and diastereomeric purity is critical in the synthesis of complex chiral molecules. For Hexanoic acid, 3-amino-5-methyl-2-oxo-, which contains a stereocenter at the C3 position, several asymmetric strategies can be employed to control its configuration. These methods include catalytic asymmetric reactions, the use of chiral auxiliaries, and kinetic resolution.
Enantioselective Routes via Catalytic Hydrogenation
Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral ketones and alkenes, establishing stereocenters with high fidelity. rsc.org For the synthesis of the target molecule, this strategy can be applied to a suitable precursor, such as a β-amino α,β-unsaturated ester or through the reduction of the α-keto group in a racemic mixture via dynamic kinetic resolution.
Transition metal complexes based on rhodium, ruthenium, iridium, and cobalt are prominent catalysts for these transformations. hilarispublisher.comrsc.orgnih.gov For instance, iridium catalysts with chiral spiro pyridine-aminophosphine (SpiroPAP) ligands have demonstrated outstanding activity and enantioselectivity (up to 99.9% ee) in the asymmetric hydrogenation of α-amino ketones. researchgate.net Similarly, cobalt-based catalysts have been developed for the efficient asymmetric hydrogenation of α-primary amino ketones, achieving up to 99% ee by using an amino-group-assisted coordination strategy. nih.govacs.org
A relevant approach involves the asymmetric hydrogenation of a β-enamino ester precursor. Rhodium catalysts paired with chiral bisphosphine ligands, such as Me-DuPHOS, have been successfully used in the synthesis of related structures like (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). researchgate.net The key step is the hydrogenation of a 3-cyano-5-methylhex-3-enoic acid salt, which establishes the desired stereocenter with very high enantiomeric excess. researchgate.net This methodology could be adapted for an appropriate precursor to Hexanoic acid, 3-amino-5-methyl-2-oxo-.
Table 1: Selected Catalytic Systems for Asymmetric Hydrogenation of Ketones and Enamines
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Ir-(R)-SpiroPAP | α-Amino Ketones | Up to 99.9% | researchgate.net |
| Rhodium-Me-DuPHOS | β-Enamino Esters / Cyano-enoic acids | Very high | researchgate.net |
| Ruthenium-Diamine Complexes | Unprotected α-Amino Ketones | >99% | acs.org |
| Chiral Cobalt Complexes | α-Primary Amino Ketones | Up to 99% | nih.govacs.org |
Stereoselective Grignard Additions
Stereoselective Grignard additions represent a fundamental C-C bond-forming reaction that can be used to set stereocenters. In the context of synthesizing β-amino acids, this can involve the addition of a Grignard reagent to a chiral imine or an N-protected imine in the presence of a chiral catalyst. Another approach is the stereoselective ring-opening of a chiral aziridine (B145994) carboxylic acid ester. researchgate.net This method allows for the introduction of various substituents at the β-position. For the synthesis of Hexanoic acid, 3-amino-5-methyl-2-oxo-, one could envision the addition of an isobutyl Grignard reagent to a chiral precursor containing the C2-keto and C3-imino functionalities, with stereocontrol induced by a chiral auxiliary or catalyst.
Chiral Auxiliary-Mediated Transformations
The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction, after which it is removed. wikipedia.org
Evans oxazolidinones are a prominent class of chiral auxiliaries used to direct stereoselective alkylation and aldol (B89426) reactions. wikipedia.org For the synthesis of Hexanoic acid, 3-amino-5-methyl-2-oxo-, an N-acylated oxazolidinone could undergo a stereoselective Mannich-type reaction with an appropriate imine, establishing the C3-amino stereocenter.
Another relevant example is the use of (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in the synthesis of (S)-Pregabalin. google.com This demonstrates the applicability of such auxiliaries in controlling the stereochemistry of molecules with the same carbon skeleton as the target compound. Similarly, (R)-1-phenylethylamine can be used as a chiral auxiliary to resolve intermediates and guide the synthesis toward the desired enantiomer. google.com The auxiliary guides the formation of a key intermediate, (3R)-5-methyl-3-(2-oxo-2{[(1R)-1-phenylethyl]amino}ethyl)hexanoic acid, ensuring the correct stereochemistry. google.com
Kinetic Resolution Strategies for Enantiomer Separation
Kinetic resolution is a method for separating a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other. This leaves the unreacted, slower-reacting enantiomer in high enantiomeric excess. A more advanced version is Dynamic Kinetic Resolution (DKR), where the slower-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. nih.gov
DKR is particularly well-suited for the target molecule, Hexanoic acid, 3-amino-5-methyl-2-oxo-, as it is a β-amino-α-keto ester. A highly effective method involves the Ru(II)-catalyzed asymmetric transfer hydrogenation of racemic β-amino-α-keto esters. nih.gov This process reduces the α-keto group in a highly stereoselective manner, converting the racemic starting material into a single diastereomer of the corresponding β-amino-α-hydroxy ester with high diastereo- and enantioselectivity. nih.gov
Enzymes are also powerful catalysts for kinetic resolutions. Biocatalytic DKR using transaminases can establish two contiguous stereocenters with excellent diastereocontrol and enantioselectivity. nih.gov Ketoreductases (KREDs) are another class of enzymes used for the asymmetric reduction of ketones, which can be applied to resolve racemic mixtures. researchgate.net These enzymatic methods offer high selectivity under mild reaction conditions. nih.govresearchgate.net
Table 2: Dynamic Kinetic Resolution (DKR) Approaches for α-Keto Esters
| Method | Catalyst / Enzyme | Transformation | Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Transfer Hydrogenation | Ru(II) terphenyl-based complexes | Reduction of α-keto group | High diastereo- and enantioselectivity | nih.gov |
| Biocatalytic Transamination | Thermophilic Transaminase (TtArAT) | Reductive amination with DKR | High diastereo- and enantioselectivity | nih.gov |
| Chemoenzymatic DKR | Ketoreductase (KRED) and Pyridoxal-5-phosphate (PLP) | Reduction of α-amino ketone | High diastereo- and enantioselectivity | researchgate.net |
Novel Synthetic Routes and Reagent Systems
The development of new synthetic methods focuses on improving efficiency, reducing environmental impact, and expanding the scope of accessible molecules. These often involve novel catalysts, reaction pathways, and more sustainable reagents.
Development of Efficient and Environmentally Benign Protocols
Modern synthetic chemistry emphasizes the development of "green" and sustainable protocols. This includes minimizing waste, avoiding hazardous reagents, and using catalytic rather than stoichiometric amounts of reagents. scirp.org
Several innovative strategies for β-amino acid synthesis align with these principles:
Catalysis in Benign Solvents: The use of solid acid catalysts like zeolites can facilitate reactions, such as the ring-opening of carbonates with amines to form β-amino alcohols, often without the need for a separate solvent. scirp.org
Photochemical Methods: Metal-free, energy-transfer-enabled reactions offer a mild and highly regioselective method for the single-step installation of both amine and ester functionalities into alkenes, providing a direct route to β-amino acid derivatives. nih.gov
Carbonylation Reactions: Palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines are modern methods that utilize simple building blocks to construct the β-amino acid skeleton, avoiding pre-functionalized starting materials and hazardous reagents like diazomethane. illinois.edu
Biocatalysis: The use of enzymes, such as nitrilases for the regio- and enantioselective hydrolysis of dinitriles, provides an efficient and environmentally friendly route to key chiral intermediates for β-amino acids. researchgate.net
These advanced methodologies represent a shift towards more atom-economical and sustainable synthesis of complex molecules like Hexanoic acid, 3-amino-5-methyl-2-oxo-. illinois.eduresearchgate.net
Application of Modern Coupling Reactions (e.g., Suzuki Cross-Coupling)
Modern coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura cross-coupling, which typically involves the reaction of an organoboron compound with an organic halide or triflate catalyzed by a palladium complex, is a cornerstone of modern synthesis. libretexts.org While direct examples involving Hexanoic acid, 3-amino-5-methyl-2-oxo- are not readily found, the reaction's versatility has been demonstrated on other amino acid derivatives.
For instance, non-decarbonylative Suzuki-Miyaura reactions have been successfully performed on phenyl ester derivatives of Boc-protected aspartic acid to generate amino ketones. nih.gov This suggests that the carboxylic acid moiety of Hexanoic acid, 3-amino-5-methyl-2-oxo- could potentially be converted to a suitable electrophile (like an acyl chloride or phenyl ester) to participate in similar cross-coupling reactions to form novel ketone derivatives. nih.govmdpi.com Such transformations would allow for the introduction of various aryl or vinyl groups, significantly expanding the molecular diversity accessible from this building block.
The general catalytic cycle for a Suzuki cross-coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of catalyst, ligands, and base is crucial for the success of the reaction, especially with complex substrates that may contain multiple functional groups. libretexts.org
| Reaction Type | Reactants | Catalyst/Reagents | Potential Product Type |
|---|---|---|---|
| Acyl Suzuki-Miyaura Coupling | Derived Acyl Halide/Ester + Organoboronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | α,β-Diketone derivative |
Utility of Specific Protecting Group Strategies
The synthesis and manipulation of polyfunctional molecules like Hexanoic acid, 3-amino-5-methyl-2-oxo- necessitate a robust protecting group strategy to ensure chemoselectivity. scispace.com The molecule contains three key functional groups: a secondary amine, an α-keto group, and a carboxylic acid. Orthogonal protection, which allows for the selective removal of one protecting group in the presence of others, is essential for its use in multi-step synthesis. wikipedia.org
Amino Group Protection: The 3-amino group is a nucleophilic site susceptible to acylation, alkylation, and other side reactions. libretexts.org Standard protecting groups for amines are widely applicable. The choice depends on the desired stability and deprotection conditions.
Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, it is stable to a wide range of conditions but is readily removed with mild acids like trifluoroacetic acid (TFA). ug.edu.pl
Cbz (benzyloxycarbonyl): Stable to mild acidic and basic conditions, it is typically removed by catalytic hydrogenolysis. scispace.com
Fmoc (9-fluorenylmethyloxycarbonyl): Often used in solid-phase peptide synthesis, it is stable to acids but is cleaved by bases such as piperidine. scispace.comwikipedia.org
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester to prevent its reaction as an acid or nucleophile.
Methyl or Ethyl Esters: Formed under Fischer esterification conditions and removed by saponification.
Benzyl (Bn) Esters: Can be removed by hydrogenolysis, which is compatible with Boc deprotection. wikipedia.org
tert-Butyl (tBu) Esters: Cleaved under acidic conditions, often simultaneously with a Boc group. ug.edu.pl
Keto Group Protection: While the α-keto group is less reactive than an aldehyde, it may require protection depending on the subsequent reaction conditions, for example, in the presence of strong nucleophiles or reducing agents. Acetal or ketal formation (e.g., using ethylene (B1197577) glycol) is a common strategy, with deprotection achieved through acid-catalyzed hydrolysis. wikipedia.org
| Functional Group | Protecting Group | Common Deprotection Condition |
|---|---|---|
| Amine | Boc | Acid (e.g., TFA) |
| Amine | Cbz | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | Benzyl (Bn) Ester | Hydrogenolysis (H₂, Pd/C) |
| Carboxylic Acid | tert-Butyl (tBu) Ester | Acid (e.g., TFA) |
Role as a Key Synthetic Building Block and Intermediate
Intermediate in Complex Organic Synthesis
Functionalized amino acids are invaluable as chiral building blocks for the synthesis of complex organic molecules, including pharmaceuticals and natural products. While specific syntheses employing Hexanoic acid, 3-amino-5-methyl-2-oxo- are not widely reported, its structural relative, (R)-3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, serves as a key intermediate in the synthesis of the anticonvulsant drug (S)-Pregabalin. google.com This highlights the potential of the core 3-amino-5-methylhexanoic acid scaffold in the preparation of biologically active molecules. The presence of the α-keto group in the target compound offers an additional site for chemical modification, potentially leading to novel molecular architectures and activities.
Precursors for Derivatization and Analog Generation
The trifunctional nature of Hexanoic acid, 3-amino-5-methyl-2-oxo- makes it an excellent precursor for generating a library of diverse analogs. Each functional group can be selectively modified. For instance, the carboxylic acid can be converted into esters, amides, or Weinreb amides. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The α-keto group can undergo reactions such as Wittig olefination (after conversion of the acid to an ester), reduction to a secondary alcohol, or reductive amination to introduce a second amino group, leading to diamino acid derivatives. This versatility makes it a valuable scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Chemical Reactivity and Mechanistic Investigations
Amidation and Esterification Reactions
The carboxylic acid moiety of Hexanoic acid, 3-amino-5-methyl-2-oxo- can undergo standard esterification and amidation reactions, provided the amino group is appropriately protected to prevent self-condensation or other side reactions.
Esterification: This transformation is typically achieved by reacting the N-protected amino acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A common laboratory method involves the use of an alcohol like methanol (B129727) with trimethylchlorosilane, which is efficient under mild, room-temperature conditions. nih.gov
Amidation: The formation of an amide bond from the carboxylic acid and an amine is a fundamental reaction in organic and medicinal chemistry. encyclopedia.pub Direct amidation requires harsh thermal conditions to remove water. nih.gov Therefore, the reaction is almost always mediated by coupling agents that activate the carboxylic acid. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or phosphonium (B103445) salts. researchgate.net Boron-derived catalysts have also been shown to be effective for the direct amidation of unprotected amino acids. nih.gov
| Reaction | Reagents | Key Features |
|---|---|---|
| Esterification | Alcohol (e.g., MeOH), Trimethylchlorosilane (TMSCl) | Mild conditions, good to excellent yields for amino acids. nih.gov |
| Amidation | Amine, Coupling Agent (e.g., DCC, HATU) | Forms a stable amide bond; widely used in peptide synthesis. researchgate.net |
| Catalytic Amidation | Amine, Boron-based catalyst (e.g., B(OCH₂CF₃)₃) | Allows for direct amidation, avoiding stoichiometric activating agents. nih.gov |
Decarboxylation Pathways
Hexanoic acid, 3-amino-5-methyl-2-oxo- is classified as a β-amino acid and also possesses a β-keto acid moiety. The presence of the ketone group at the beta position relative to the carboxylic acid is a crucial structural feature that facilitates decarboxylation. masterorganicchemistry.comlibretexts.org This reaction typically proceeds through a cyclic transition state when heated, leading to the expulsion of carbon dioxide and the formation of an enol intermediate, which then tautomerizes to the more stable ketone. masterorganicchemistry.com
Table 1: Predicted Products of Decarboxylation
| Starting Material | Conditions | Major Product |
| Hexanoic acid, 3-amino-5-methyl-2-oxo- | Heating | 4-amino-6-methylheptan-2-one |
It is important to note that the presence of the amino group at the 3-position may influence the reaction rate and conditions required for decarboxylation compared to a simple β-keto acid. The electron-donating nature of the amino group could potentially affect the stability of the transition state. In biological systems, such decarboxylations are often catalyzed by enzymes known as decarboxylases. nih.gov
Keto-Enol Tautomerism Studies
Keto-enol tautomerism is an equilibrium between a ketone (the keto form) and an enol (an alcohol adjacent to a double bond). libretexts.orgnews-medical.net For most simple ketones, the equilibrium lies heavily in favor of the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org
In the case of Hexanoic acid, 3-amino-5-methyl-2-oxo-, two enol forms are possible due to the presence of α-hydrogens on both sides of the ketone carbonyl group (at C1 and C3).
Possible Enol Tautomers:
Enol 1: Formed by the removal of a proton from the α-carbon at the C1 position.
Enol 2: Formed by the removal of a proton from the α-carbon at the C3 position.
The equilibrium position for keto-enol tautomerism is significantly influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. masterorganicchemistry.com For β-dicarbonyl compounds, the enol form can be stabilized by the formation of a conjugated system and an intramolecular hydrogen bond, shifting the equilibrium towards the enol. libretexts.org While Hexanoic acid, 3-amino-5-methyl-2-oxo- is not a β-dicarbonyl compound, the presence of the amino and carboxylic acid groups could potentially influence the tautomeric equilibrium. The interconversion between the keto and enol forms can be catalyzed by either acid or base. libretexts.org
Table 2: Factors Influencing Keto-Enol Equilibrium
| Factor | Effect on Equilibrium |
| Solvent Polarity | Polar solvents can stabilize the more polar keto form. |
| Intramolecular Hydrogen Bonding | Can stabilize the enol form. |
| Conjugation | Resonance stabilization can favor the enol form. |
| Acid/Base Catalysis | Increases the rate of interconversion between tautomers. libretexts.org |
Functional Group Interconversions
The structure of Hexanoic acid, 3-amino-5-methyl-2-oxo- contains three key functional groups: a carboxylic acid, a ketone, and a primary amine. This trifunctional nature allows for a wide range of chemical transformations, making it a potentially versatile building block in organic synthesis.
Reactions of the Carboxylic Acid Group:
Esterification: Reaction with an alcohol in the presence of an acid catalyst will yield the corresponding ester.
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride) followed by reaction with an amine will produce an amide.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Ketone Group:
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄).
Reductive Amination: Reaction with an amine in the presence of a reducing agent can convert the ketone into a new amine.
Wittig Reaction: Reaction with a phosphorus ylide can convert the ketone into an alkene.
Reactions of the Amino Group:
Acylation: The primary amine can react with acylating agents, such as acid chlorides or anhydrides, to form amides.
Alkylation: The amine can be alkylated with alkyl halides.
Diazotization: Treatment with nitrous acid can convert the primary amine into a diazonium salt, which is a versatile intermediate for introducing other functional groups.
The strategic manipulation of these functional groups, often requiring the use of protecting groups to ensure chemoselectivity, opens up numerous avenues for the synthesis of more complex molecules. fiveable.mesolubilityofthings.com
Table 3: Potential Functional Group Interconversions
| Functional Group | Reagent(s) | Product Functional Group |
| Carboxylic Acid | Alcohol, H⁺ | Ester |
| Carboxylic Acid | 1. SOCl₂ 2. Amine | Amide |
| Ketone | NaBH₄ | Secondary Alcohol |
| Amine | Acyl Chloride | Amide |
Advanced Spectroscopic Characterization and Structural Elucidation of Hexanoic Acid, 3 Amino 5 Methyl 2 Oxo
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
One-Dimensional NMR (¹H, ¹³C) Spectral Analysis
Detailed one-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectral data for Hexanoic acid, 3-amino-5-methyl-2-oxo- have not been found in published literature or spectral databases. Such spectra would be essential for the initial identification of the chemical environment of each proton and carbon atom in the molecule, providing insights into the number and types of hydrogen and carbon atoms present.
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing the connectivity between atoms and elucidating the stereochemistry of a molecule. At present, no specific 2D NMR studies for Hexanoic acid, 3-amino-5-methyl-2-oxo- are available in the public record.
Infrared (IR) and Vibrational Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. An experimental IR spectrum for Hexanoic acid, 3-amino-5-methyl-2-oxo- is not publicly documented. A theoretical analysis would predict characteristic absorption bands for the carboxylic acid (O-H and C=O stretching), ketone (C=O stretching), and amine (N-H stretching and bending) functional groups.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of a compound. While the molecular formula of Hexanoic acid, 3-amino-5-methyl-2-oxo- is C₇H₁₃NO₃, corresponding to an exact mass of 159.08954 g/mol , specific experimental HRMS data, including fragmentation patterns that would help confirm the structure, are not available in the reviewed literature.
X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, allowing for the unambiguous determination of its absolute stereochemistry. There are no published crystal structures for Hexanoic acid, 3-amino-5-methyl-2-oxo- in crystallographic databases. Such a study would be invaluable for confirming the connectivity and providing the absolute configuration of the chiral center at the third carbon. For related compounds, such as (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid, crystallographic data has been reported, highlighting the utility of this technique in stereochemical analysis.
Chiral Purity Analysis using Advanced Analytical Techniques
Given the presence of a stereocenter at the C3 position, the analysis of chiral purity is essential. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) or NMR spectroscopy using chiral shift reagents are commonly used for this purpose. However, specific methods or results for the chiral purity analysis of Hexanoic acid, 3-amino-5-methyl-2-oxo- are not described in the available scientific literature. For similar beta-amino acids, enantiomeric purity has been successfully determined using NMR with chiral lanthanide shift reagents.
No Information Found for Hexanoic acid, 3-amino-5-methyl-2-oxo-
Following a comprehensive search of available scientific literature and chemical databases, no information has been found regarding the specific chemical compound "Hexanoic acid, 3-amino-5-methyl-2-oxo-".
This includes a lack of data pertaining to its:
Enzyme modulation and interaction studies
Specific enzyme inhibition or activation mechanisms
Interaction with Branched-Chain Amino Acid Transaminase (BCAT)
Allosteric modulation of enzyme activity
Receptor binding and ligand-target interactions
Investigation of molecular targets
Influence on neurotransmitter levels and receptors
It is possible that this compound is novel, has not been synthesized, or is not yet characterized in the accessible scientific literature. Searches for closely related structures and isomers also failed to provide any relevant data that could be extrapolated to "Hexanoic acid, 3-amino-5-methyl-2-oxo-".
Therefore, it is not possible to provide the requested article on the "Molecular and Biochemical Mechanisms of Action of Hexanoic acid, 3-amino-5-methyl-2-oxo-" as there is no scientific information available to fulfill the specified outline.
Molecular and Biochemical Mechanisms of Action of Hexanoic Acid, 3 Amino 5 Methyl 2 Oxo
Influence on Cellular Metabolic Processes in vitro
No studies were found that investigated the effects of "Hexanoic acid, 3-amino-5-methyl-2-oxo-" on cellular metabolic pathways in a laboratory setting.
Antimicrobial Activity at a Molecular Level
There is no available information regarding the antimicrobial properties of this specific compound.
Bacterial Strain Susceptibility and Specificity
Data on which bacterial strains, if any, are susceptible to "Hexanoic acid, 3-amino-5-methyl-2-oxo-" is not present in the current body of scientific literature.
Proposed Mechanisms of Antimicrobial Action (e.g., DNA Gyrase B inhibition)
Without any evidence of antimicrobial activity, there are no proposed mechanisms of action, such as the inhibition of DNA Gyrase B, to report.
Protein-Protein Interactions and Substrate Roles for Enzymes
No research could be located that details any interactions of "Hexanoic acid, 3-amino-5-methyl-2-oxo-" with proteins or its potential role as a substrate for any enzymes.
Computational Chemistry and Theoretical Investigations of Hexanoic Acid, 3 Amino 5 Methyl 2 Oxo
Molecular Docking and Binding Affinity Predictions with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.
For a compound like Hexanoic acid, 3-amino-5-methyl-2-oxo-, molecular docking studies would be invaluable for identifying potential biological targets. The presence of a carboxylic acid, an amine, and a ketone functional group suggests that it could interact with a variety of enzymes or receptors. Docking simulations would involve preparing the 3D structure of the molecule and virtually screening it against a library of known protein structures. The binding affinity, typically expressed as a binding energy (e.g., in kcal/mol), would be calculated to quantify the strength of the interaction. Lower binding energies generally indicate a more stable protein-ligand complex.
Table 1: Hypothetical Molecular Docking Results for Hexanoic acid, 3-amino-5-methyl-2-oxo-
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
| Data Not Available | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No specific molecular docking data for Hexanoic acid, 3-amino-5-methyl-2-oxo- has been found in the scientific literature.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly employed to understand molecular geometry, charge distribution, and reactivity.
For Hexanoic acid, 3-amino-5-methyl-2-oxo-, QM calculations could provide insights into its stability, electronic properties, and sites of reactivity. Key parameters that would be calculated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. Furthermore, electrostatic potential maps could visualize the electron-rich and electron-poor regions of the molecule, predicting where it might be susceptible to electrophilic or nucleophilic attack.
Reaction Mechanism Predictions and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, including any intermediates and transition states.
For the synthesis or degradation of Hexanoic acid, 3-amino-5-methyl-2-oxo-, computational methods could be used to predict plausible reaction mechanisms. Transition state theory is central to this analysis, where the structure and energy of the transition state (the highest point on the reaction coordinate) are calculated. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. Such studies would be crucial for optimizing synthetic routes or understanding its metabolic fate.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that aims to build a mathematical relationship between the chemical structure of a compound and its biological activity.
If a series of analogs of Hexanoic acid, 3-amino-5-methyl-2-oxo- were synthesized and their biological activities measured, a QSAR model could be developed. This would involve calculating a variety of molecular descriptors for each compound, such as physicochemical properties (e.g., logP, molecular weight), electronic properties, and topological indices. Statistical methods would then be used to create a model that could predict the activity of new, unsynthesized analogs, thereby guiding further drug development efforts.
Conformational Analysis and Molecular Dynamics Simulations
Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time.
For Hexanoic acid, 3-amino-5-methyl-2-oxo-, conformational analysis would reveal its preferred 3D structure(s) in different environments. MD simulations could then be used to study its behavior in solution, for example, by simulating its interactions with water molecules. In the context of drug design, MD simulations are often used to study the stability of a ligand within a protein's binding site and to understand the detailed dynamics of their interaction.
Analytical Method Development for Research Applications of Hexanoic Acid, 3 Amino 5 Methyl 2 Oxo
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures and the precise quantification of individual components. The physicochemical properties of Hexanoic acid, 3-amino-5-methyl-2-oxo-, particularly its polarity and potential for chirality, dictate the most suitable chromatographic approaches.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like Hexanoic acid, 3-amino-5-methyl-2-oxo-. A reverse-phase (RP) HPLC method is typically the first approach for development. In this mode, a nonpolar stationary phase is used with a polar mobile phase, causing polar analytes to elute earlier.
Method development would involve optimizing several parameters to achieve good resolution, peak shape, and analysis time. Key variables include the choice of a stationary phase (e.g., C18 or C8 silica (B1680970) columns), the composition of the mobile phase (typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol), and the pH of the mobile phase, which is critical for controlling the ionization state of the amino and carboxylic acid groups. An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure consistent ionization and improve peak shape. sielc.com Detection can be accomplished using a UV detector, as the keto-acid structure may provide sufficient chromophore, or through derivatization with a UV-absorbing or fluorescent tag for enhanced sensitivity.
| Parameter | Typical Conditions |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV-Vis Detector (e.g., at 210 nm) or Photodiode Array (PDA) Detector |
| Injection Volume | 10 - 20 µL |
Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Due to the presence of polar amino and carboxyl functional groups, Hexanoic acid, 3-amino-5-methyl-2-oxo- is non-volatile and cannot be directly analyzed by GC. sigmaaldrich.com Therefore, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comnih.gov
Common derivatization strategies for amino acids involve converting the polar functional groups into nonpolar ones. sigmaaldrich.com Silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique that replaces active hydrogens on the amine and carboxylic acid groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. sigmaaldrich.comnorthwestern.edu Another approach is a two-step process involving esterification of the carboxylic acid group followed by acylation of the amino group. nih.gov Once derivatized, the compound can be separated on a low-polarity capillary GC column and detected with high specificity and sensitivity using a mass spectrometer. mdpi.com
| Parameter | Typical Conditions |
|---|---|
| Derivatization Reagent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% t-BDMCS |
| Reaction Conditions | Heating the sample with the reagent (e.g., 60-100 °C for 1 hour) |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar nonpolar column mdpi.com |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 280 °C (Splitless mode) |
| Oven Program | Temperature gradient (e.g., start at 80 °C, ramp to 300 °C) |
| MS Detection | Electron Impact (EI) ionization; analysis in Full Scan or Selected Ion Monitoring (SIM) mode |
For the quantification of Hexanoic acid, 3-amino-5-methyl-2-oxo- in complex biological matrices such as plasma or tissue extracts, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. The HPLC method is similar to that described in section 7.1.1, with the critical requirement that the mobile phase components, such as buffers and acid modifiers, must be volatile (e.g., formic acid or ammonium (B1175870) formate (B1220265) instead of phosphoric acid). sielc.com
The analyte is ionized, typically using electrospray ionization (ESI), and the specific precursor ion corresponding to the protonated or deprotonated molecule is selected. This precursor ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from other components in the matrix and allowing for very low limits of detection.
| Parameter | Typical Conditions |
|---|---|
| Instrument | HPLC or UPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| LC Column | Reverse-Phase C18 or HILIC |
| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transition (Positive Mode) | Precursor Ion [M+H]⁺ → Product Ion |
| Hypothetical MRM Transition (Negative Mode) | Precursor Ion [M-H]⁻ → Product Ion |
The structure of Hexanoic acid, 3-amino-5-methyl-2-oxo- contains at least one stereocenter at the third carbon position, meaning it can exist as different enantiomers. Since enantiomers often exhibit different biological activities, it is crucial to have analytical methods to separate and quantify them. Chiral chromatography is the definitive technique for determining enantiomeric purity. google.comgoogle.com
This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, have proven highly effective for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.commst.edu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Method development involves screening different CSPs and mobile phase systems (normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the enantiomers.
| Parameter | Typical Conditions |
|---|---|
| Instrument | Chiral HPLC System |
| Stationary Phase (Column) | Teicoplanin-based Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) sigmaaldrich.commst.edu |
| Mobile Phase | Methanol (B129727)/Water or Ethanol/Water mixtures, often with acidic or basic additives |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Detector | UV-Vis or PDA Detector |
Spectrophotometric and Spectroscopic Methods for Detection and Quantification
Spectrophotometric methods offer simpler, more accessible alternatives to chromatography for quantification, particularly in bulk samples or for kinetic studies, although they generally lack the specificity of separation-based techniques.
The presence of a primary amino group in Hexanoic acid, 3-amino-5-methyl-2-oxo- makes it amenable to quantification using a ninhydrin-based colorimetric assay. umd.edu This classic method relies on the reaction of ninhydrin (B49086) with primary amino groups. mdpi.com Under heated conditions, the amino acid undergoes oxidative deamination, and the released ammonia (B1221849) reacts with ninhydrin and its reduced form to produce a deep purple-colored compound known as Ruhemann's purple. umd.edu
The intensity of this purple color, which is directly proportional to the concentration of the amino acid, can be measured using a UV-Visible spectrophotometer at a maximum absorbance wavelength of approximately 570 nm. mdpi.comscielo.org.za This method has been successfully applied to the quantification of structurally similar compounds like 3-aminomethyl hexanoic acid (Pregabalin). scielo.org.zaresearchgate.net The assay conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete reaction and reproducible results. mdpi.com
| Parameter | Typical Conditions |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Reagent | Ninhydrin solution in a suitable solvent (e.g., dimethyl sulfoxide) with a buffer (e.g., acetate (B1210297) or citrate) researchgate.net |
| Reaction Conditions | Heat sample with ninhydrin reagent (e.g., 70-100 °C) for a fixed time (e.g., 15-45 minutes) mdpi.comscielo.org.za |
| Measurement Wavelength | ~570 nm (for Ruhemann's purple) |
| Quantification | Based on a calibration curve prepared with known concentrations of a standard |
UV-Visible Spectroscopy for Chromophore Detection
UV-Visible spectroscopy is a valuable analytical technique for the detection and preliminary quantification of molecules containing chromophores. A chromophore is a part of a molecule responsible for its absorption of light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. wikipedia.orguobabylon.edu.iq In the case of Hexanoic acid, 3-amino-5-methyl-2-oxo-, the primary chromophore is the α-keto acid functional group. wikipedia.org
The electronic structure of the carbonyl group (C=O) adjacent to the carboxylic acid group allows for specific electronic transitions when irradiated with UV light. The most relevant transition for this class of compounds is the n → π* transition, which involves the excitation of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. masterorganicchemistry.com This transition for saturated aliphatic ketones typically results in a weak absorption band in the region of 270-300 nm. uobabylon.edu.iqmasterorganicchemistry.com The presence of the conjugated system in α-keto acids influences the precise wavelength of maximum absorbance (λmax). acs.org
The utility of UV-Visible spectroscopy in research applications for Hexanoic acid, 3-amino-5-methyl-2-oxo- lies in its ability to directly detect the compound in solutions, provided the concentration is sufficient and interfering substances are minimal. It can be employed to monitor the progress of chemical reactions where the compound is a reactant or product, or for preliminary purity assessments. The intensity of the absorption is directly proportional to the concentration of the compound in the solution, following the Beer-Lambert law, which allows for quantitative analysis after proper calibration. However, the relatively low molar absorptivity of the n → π* transition means this method may lack the sensitivity required for trace analysis. masterorganicchemistry.com Furthermore, the absorption spectrum can be influenced by the solvent and the pH of the solution, as these can affect the keto-enol equilibrium of the α-keto acid. acs.org
| Chromophore | Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| Isolated Carbonyl (C=O) | n → π | 270 - 300 | Low (10-100) |
| Carboxylic Acid (-COOH) | n → π | 200 - 210 | Low (50-100) |
| α,β-Unsaturated Ketone | π → π | 215 - 250 | High (10,000-20,000) |
| α-Keto Acid | n → π | ~280 (pH dependent) | Low to Moderate |
Derivatization Strategies for Enhanced Analytical Detection and Separation
For research applications requiring high sensitivity and selectivity, such as analysis in complex biological matrices or trace quantification, direct analysis of Hexanoic acid, 3-amino-5-methyl-2-oxo- may be challenging. Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for separation and detection. actascientific.com This compound possesses three key functional groups amenable to derivatization: a primary amine, a ketone, and a carboxylic acid. actascientific.comwaters.com
For High-Performance Liquid Chromatography (HPLC): Most amino acids, including this compound, lack a strong chromophore or fluorophore, making sensitive UV or fluorescence detection difficult. waters.com Pre-column derivatization is a common strategy where the analyte is reacted with a labeling reagent before injection into the HPLC system. shimadzu.com
Amine Group Derivatization: Reagents like o-phthalaldehyde (B127526) (OPA) react rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives, enabling sensitive fluorescence detection. nih.gov Another common reagent is phenylisothiocyanate (PITC), which reacts with the amino group to form a phenylthiocarbamyl (PTC) derivative that can be detected by UV absorbance. actascientific.com
Keto Group Derivatization: The ketone functional group can be targeted to create derivatives with strong UV absorbance or fluorescence. For instance, α-keto acids can be derivatized with o-phenylenediamine (B120857) to form fluorescent quinoxaline (B1680401) products, allowing for sensitive detection. nih.gov
For Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS requires analytes to be volatile and thermally stable. Hexanoic acid, 3-amino-5-methyl-2-oxo-, with its polar functional groups, is non-volatile. Therefore, derivatization is essential to increase its volatility. youtube.comnih.gov
Two-Step Derivatization: A common approach for compounds with both keto and acid/amine groups is a two-step process. youtube.comnih.gov First, methoximation is used to convert the keto group into an oxime. This step stabilizes the molecule, prevents enolization, and reduces the formation of multiple derivatives. youtube.com Second, silylation is performed using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This step replaces the active hydrogens on the carboxylic acid and amine groups with trimethylsilyl (B98337) (TMS) groups, significantly increasing the molecule's volatility and making it suitable for GC-MS analysis. youtube.com
These derivatization strategies significantly enhance the detectability and chromatographic behavior of the analyte, allowing for its accurate and sensitive measurement in various research contexts. actascientific.com
| Analytical Technique | Target Functional Group | Derivatizing Reagent | Resulting Derivative | Enhancement |
|---|---|---|---|---|
| HPLC | Amine (-NH₂) | o-Phthalaldehyde (OPA)/Thiol | Fluorescent Isoindole | High-sensitivity fluorescence detection |
| HPLC | Ketone (C=O) | o-Phenylenediamine | Fluorescent Quinoxaline | High-sensitivity fluorescence detection |
| GC-MS | Ketone (C=O) | Methoxyamine HCl | Oxime | Increases stability, prevents multiple derivatives |
| GC-MS | Amine (-NH₂), Carboxylic Acid (-COOH) | MSTFA | Trimethylsilyl (TMS) ester/amine | Increases volatility for GC analysis |
Validation of Analytical Methods in Research Settings
The validation of an analytical method is the process of demonstrating that the procedure is suitable for its intended purpose. routledge.comijrpr.com In a research setting, while the stringent requirements of regulatory pharmaceutical validation may not be fully necessary, a systematic validation process is crucial to ensure that the data generated are reliable, reproducible, and accurate. biopharminternational.compharmaguideline.com The validation process involves evaluating specific performance characteristics as outlined by guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netslideshare.net
For a newly developed method for Hexanoic acid, 3-amino-5-methyl-2-oxo-, the following parameters should be assessed: wjarr.comsysrevpharm.org
Specificity/Selectivity: This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ijarsct.co.in Specificity is typically demonstrated by showing that the signal measured is not influenced by these other components.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. mastelf.com This is evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis. A high correlation coefficient (e.g., R² ≥ 0.99) is generally considered acceptable. mastelf.com
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: Accuracy refers to the closeness of the test results to the true value. sysrevpharm.org It is often assessed through recovery studies, where a known amount of pure analyte is added to a sample matrix (spiking), and the percentage of the analyte recovered by the method is calculated.
Precision: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com
Intermediate Precision: Expresses within-laboratory variations, such as on different days, with different analysts, or on different equipment. pharmaguideline.com
Limit of Detection (LOD): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ijarsct.co.in
Limit of Quantitation (LOQ): The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ijarsct.co.in
Documenting these validation parameters in a research setting provides confidence in the analytical results and ensures the scientific rigor of the study. europa.euglobalresearchonline.net
| Validation Parameter | Definition | Typical Assessment Method | Common Acceptance Criterion (for Research) |
|---|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. | Analysis of blank and spiked matrices; peak purity analysis. | No interference at the analyte's retention time or signal. |
| Linearity | Proportionality of signal to analyte concentration. | Analysis of ≥5 concentrations; linear regression plot. | Correlation coefficient (R²) ≥ 0.99. |
| Accuracy | Closeness of measured value to the true value. | Recovery studies on spiked samples at different concentrations. | Recovery within 80-120%. |
| Precision (Repeatability) | Agreement between replicate measurements on the same sample. | Multiple (e.g., n=6) analyses of a single sample concentration. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Based on signal-to-noise ratio (e.g., S/N = 3). | Demonstrable signal above background noise. |
| Limit of Quantitation (LOQ) | Lowest concentration that can be accurately measured. | Based on signal-to-noise ratio (e.g., S/N = 10) with acceptable precision/accuracy. | RSD ≤ 20% at this concentration. |
Future Research Directions and Unexplored Avenues for Hexanoic Acid, 3 Amino 5 Methyl 2 Oxo
Development of Novel Synthetic Tools for Stereocontrol
The presence of stereocenters in Hexanoic acid, 3-amino-5-methyl-2-oxo- necessitates the development of highly selective synthetic methods. Future research should focus on creating novel catalytic systems that can control the absolute and relative stereochemistry of the molecule with high precision.
Stereoselective synthesis of related β-amino ketones is an area of growing interest, as these compounds are valuable precursors for bioactive molecules and natural products. monash.edubenthamscience.com Many existing methods, such as the Mannich reaction, often require harsh conditions or produce a mixture of stereoisomers. rsc.org Therefore, the development of new asymmetric catalysts, including organocatalysts and metal-based catalysts, is a critical avenue for future exploration. These catalysts could enable the enantioselective and diastereoselective synthesis of Hexanoic acid, 3-amino-5-methyl-2-oxo-, providing access to stereopure isomers for biological evaluation.
Furthermore, enzymatic and chemo-enzymatic approaches represent a promising frontier. The use of enzymes, such as transaminases, could offer a green and highly selective alternative to traditional chemical synthesis. Research in this area would involve screening for and engineering enzymes that can specifically recognize and transform precursors of Hexanoic acid, 3-amino-5-methyl-2-oxo-.
A key goal in this area is to develop synthetic routes that are not only stereoselective but also efficient and scalable. This would be crucial for producing sufficient quantities of the compound for further research and potential commercial applications.
Table 1: Potential Stereoselective Synthetic Methodologies for Investigation
| Methodology | Potential Advantages | Key Research Challenges |
| Asymmetric Organocatalysis | Metal-free, environmentally friendly, high enantioselectivity. | Catalyst loading, substrate scope, scalability. |
| Transition Metal Catalysis | High turnover numbers, diverse reactivity. | Catalyst cost and toxicity, ligand design. |
| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, green chemistry. | Enzyme discovery and engineering, substrate specificity. |
| Chemo-enzymatic Synthesis | Combines the advantages of chemical and enzymatic steps. | Compatibility of reaction conditions, process optimization. |
Elucidation of Complete Biosynthetic Pathways
The natural occurrence of Hexanoic acid, 3-amino-5-methyl-2-oxo-, if any, is currently unknown. A significant area of future research would be to investigate its potential biosynthesis in microorganisms or plants. This would involve a combination of metabolomics, genomics, and biochemical studies.
2-Keto acids are known to be key intermediates in the biosynthesis of amino acids and can be converted into a variety of other chemicals. nih.govoup.com Investigating the metabolic pathways of organisms that produce structurally related compounds could provide clues to the potential biosynthetic route of Hexanoic acid, 3-amino-5-methyl-2-oxo-. For instance, the pathways involved in the production of branched-chain amino acids could be a starting point for this exploration.
Isotope labeling studies, where organisms are fed with labeled precursors, could be employed to trace the metabolic fate of these precursors and identify the intermediates in the biosynthetic pathway. This would be followed by the identification and characterization of the enzymes responsible for each step of the synthesis. Modern genomic techniques, such as genome mining and transcriptomics, can be used to identify gene clusters that may be involved in the production of this compound.
Understanding the biosynthetic pathway would not only provide fundamental knowledge about the metabolism of the producing organism but could also open up possibilities for the biotechnological production of Hexanoic acid, 3-amino-5-methyl-2-oxo- and its derivatives.
Discovery of Additional Biological Targets and Mechanisms
The biological activities of Hexanoic acid, 3-amino-5-methyl-2-oxo- are largely uninvestigated. A crucial future research direction is to screen this compound against a wide range of biological targets to uncover its potential therapeutic applications.
Given its structural similarity to other bioactive molecules, such as amino acids and keto acids, it is plausible that Hexanoic acid, 3-amino-5-methyl-2-oxo- could interact with various enzymes or receptors in biological systems. For example, β-keto esters, which share a similar functional group, have been investigated as potential inhibitors of bacterial quorum sensing. nih.govmdpi.com High-throughput screening (HTS) campaigns could be employed to test the compound against large libraries of biological targets, including enzymes, receptors, and ion channels. ewadirect.combmglabtech.com
Once a biological target is identified, further studies would be needed to elucidate the mechanism of action. This would involve techniques such as enzyme kinetics, binding assays, and structural biology to understand how the compound interacts with its target at the molecular level. The identification of a specific biological target and a clear understanding of its mechanism of action are essential for the development of new therapeutic agents.
Advanced Computational Modeling for Predictive Research
Computational modeling can play a significant role in accelerating research on Hexanoic acid, 3-amino-5-methyl-2-oxo- by providing insights into its properties and interactions with biological systems. Future research should leverage advanced computational techniques to predict its behavior and guide experimental studies.
Density Functional Theory (DFT) calculations can be used to investigate the molecular structure and reactivity of the compound. acs.org This can provide valuable information about its stability, conformational preferences, and potential reaction pathways. Such studies can aid in the design of synthetic routes and in understanding its chemical behavior.
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding of Hexanoic acid, 3-amino-5-methyl-2-oxo- to potential biological targets. genominfo.org These simulations can provide atomic-level insights into the binding mode and the key interactions that stabilize the complex. This information can be used to prioritize experimental screening efforts and to design derivatives with improved binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to develop models that can predict the biological activity of related compounds based on their chemical structure. nih.gov These models can be used to guide the synthesis of new derivatives with enhanced potency.
Table 2: Application of Computational Modeling in Future Research
| Computational Technique | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Optimized geometry, reaction energies, spectroscopic properties. |
| Molecular Docking | Prediction of binding modes to biological targets. | Binding affinity scores, identification of key interactions. |
| Molecular Dynamics (MD) Simulations | Analysis of conformational dynamics and binding stability. | Free energy of binding, dynamic behavior of the ligand-protein complex. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of predictive models for biological activity. | Correlation of chemical structure with biological activity, design of new analogs. |
Innovation in High-Throughput Analytical Methodologies
To support the various research avenues described above, the development of robust and sensitive analytical methods for the detection and quantification of Hexanoic acid, 3-amino-5-methyl-2-oxo- is essential. Future research should focus on creating innovative high-throughput analytical methodologies.
Current analytical techniques for keto acids often involve derivatization followed by chromatography-mass spectrometry (LC-MS). nih.govnih.govacs.orgmdpi.com While sensitive, these methods can be time-consuming. The development of direct-injection mass spectrometry methods or novel derivatization reagents that enhance ionization efficiency could significantly improve throughput.
Furthermore, the creation of fluorescence-based assays could enable high-throughput screening of enzymatic reactions or binding events. nih.govnih.gov This would be particularly valuable for enzyme discovery and engineering efforts, as well as for screening compound libraries for inhibitors or binders. The development of specific antibodies or aptamers that bind to Hexanoic acid, 3-amino-5-methyl-2-oxo- could also lead to the creation of sensitive and selective immunoassays.
These advanced analytical methods will be critical for a wide range of applications, from monitoring the progress of chemical reactions to quantifying the compound in complex biological samples.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for 3-amino-5-methyl-2-oxo-hexanoic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reduction-oxidation cascades. For example, nitro groups in precursors (e.g., methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate) are reduced to amines using NaBH₄ or LiAlH₄ under inert atmospheres to prevent side reactions . Product purity is optimized by controlling stoichiometry (e.g., 1:2 molar ratio of nitro precursor to reducing agent) and reaction time (typically 6–12 hours at 0–5°C). Post-synthesis, column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the target compound with >95% purity .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) differentiate 3-amino-5-methyl-2-oxo-hexanoic acid from structural analogs?
- Methodological Answer :
- ¹H NMR : The α-proton adjacent to the carbonyl group (C2-O) resonates at δ 2.8–3.1 ppm as a triplet (J = 6.5 Hz), while the amino proton (C3-NH₂) appears as a broad singlet at δ 5.2–5.5 ppm .
- FTIR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O), 3300–3350 cm⁻¹ (N-H), and 1540–1560 cm⁻¹ (C-N) confirm functional groups. Advanced techniques like 2D-COSY NMR resolve overlapping signals in complex mixtures .
Q. What are the key challenges in isolating 3-amino-5-methyl-2-oxo-hexanoic acid from fermentation broths?
- Methodological Answer : Challenges include low titers (<5 g/L) and interference from microbial byproducts (e.g., short-chain fatty acids). Acid precipitation (pH 4.5–5.0) followed by solvent extraction (ethyl acetate) recovers ~70% of the compound. Further purification via crystallization (ethanol/water, 4:1 v/v) achieves >90% purity. Membrane filtration (10 kDa cutoff) removes proteins .
Advanced Research Questions
Q. How can metabolic engineering enhance microbial production of 3-amino-5-methyl-2-oxo-hexanoic acid?
- Methodological Answer : Overexpression of thiolase (e.g., in Clostridium sp. JS66) elongates carbon chains from C2 to C6 precursors. Mixotrophic fermentation (glucose + syngas) increases acetyl-CoA pools, boosting hexanoic acid yields by 2.5-fold. CRISPR-Cas9 knockout of competing pathways (e.g., acetate production) redirects flux toward target compounds . Computational models (e.g., genome-scale metabolic networks) predict optimal gene edits .
Q. What computational strategies predict the nonlinear optical (NLO) properties of 3-amino-5-methyl-2-oxo-hexanoic acid derivatives?
- Methodological Answer : Density functional theory (DFT) at the CAM-B3LYP/aug-cc-pVTZ level calculates hyperpolarizability (β) and third-order susceptibility (χ³). For Y-shaped derivatives like 3-(2-amino-2-oxoethyl)-5-methylhexanoic acid, χ³ values reach 1.2 × 10⁻¹² esu at 1064 nm, comparable to urea. Molecular electrostatic potential (MEP) maps identify electron-rich regions for donor-acceptor interactions .
Q. How do intermolecular hydrogen bonds influence the crystallographic stability of this compound?
- Methodological Answer : Single-crystal X-ray diffraction reveals infinite 2D architectures stabilized by O-H∙∙∙O (2.65 Å) and N-H∙∙∙O (2.80 Å) hydrogen bonds. Quantum theory of atoms in molecules (QTAIM) analysis confirms bond critical points (ρ = 0.02–0.03 a.u.) and Laplacian values (∇²ρ > 0), indicative of weak but stabilizing interactions .
Data Contradictions and Resolution
Q. Discrepancies in reported volatility of hexanoic acid derivatives during distillation: How to reconcile experimental vs. simulated data?
- Methodological Answer : Experimental GC-MS data show increasing concentrations of hexanoic acid in later distillate fractions (contradicting simulations). This suggests underestimated vapor-liquid equilibrium (VLE) coefficients at high ethanol concentrations (>75% ABV). Adjusting UNIFAC parameters for hydrogen bonding (e.g., activity coefficients γ₁₂ = 1.8) aligns models with empirical data .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
